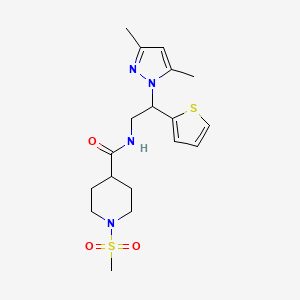
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H26N4O3S2 and its molecular weight is 410.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a complex organic compound with potential therapeutic applications. Its unique structure incorporates a pyrazole ring, thiophene moiety, and a piperidine backbone, which may contribute to various biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic effects, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This molecular formula indicates the presence of multiple functional groups that are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the pyrazole and thiophene rings allows for π-π stacking interactions with target proteins, while the methylsulfonyl group can enhance solubility and binding affinity through hydrogen bonding.
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer Activity : Studies have shown that pyrazole derivatives can inhibit tumor growth in various cancer cell lines.
- Antimicrobial Effects : Certain derivatives demonstrate significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli.
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes like acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases.
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Activity : A study evaluated the cytotoxic effects of similar pyrazole derivatives on glioblastoma cells. The results indicated a dose-dependent inhibition of cell viability, suggesting potential for further development as anticancer agents.
- Antimicrobial Testing : In a comparative study, derivatives were tested against various bacterial strains. The compound showed promising results against Gram-positive bacteria, indicating its potential use in treating infections caused by resistant strains.
- Enzyme Inhibition : A series of synthesized piperidine derivatives were tested for AChE inhibition. The results showed that modifications in the structure significantly affected inhibitory potency, providing insights into structure-activity relationships.
科学研究应用
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound and its derivatives. For example, derivatives of pyrazole have shown significant cytotoxic effects against various cancer cell lines.
Case Study 1: Cytotoxicity Against C6 Glioma Cells
A derivative similar to this compound exhibited an IC₅₀ value of 5.13 µM against the C6 glioma cell line, outperforming standard chemotherapeutic agents like 5-fluorouracil (IC₅₀ = 8.34 µM). This suggests a promising avenue for developing new anticancer therapies.
Table 2: Cytotoxic Activity of Related Compounds
| Compound | IC₅₀ (C6 Cell Line) | Mechanism of Action |
|---|---|---|
| Compound A | 5.13 µM | Induces apoptosis and cell cycle arrest |
| 5-Fluorouracil | 8.34 µM | Inhibits RNA synthesis |
Antimicrobial Properties
The compound has demonstrated broad-spectrum antimicrobial activity, making it a candidate for treating infections caused by resistant strains of bacteria.
Case Study 2: Antibacterial Activity
Research indicates that compounds with similar structures exhibit effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The incorporation of specific substituents enhances these antimicrobial effects.
Anti-inflammatory Effects
Pyrazolone derivatives are recognized for their anti-inflammatory properties, which can be beneficial in treating inflammatory diseases such as arthritis.
Table 3: Anti-inflammatory Activity Comparison
属性
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O3S2/c1-13-11-14(2)22(20-13)16(17-5-4-10-26-17)12-19-18(23)15-6-8-21(9-7-15)27(3,24)25/h4-5,10-11,15-16H,6-9,12H2,1-3H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIZJVMHMBUPDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)C2CCN(CC2)S(=O)(=O)C)C3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













